(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
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Overview
Description
(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a complex organic compound that features a unique structure combining a thiazole and benzothiazole ring system with a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.
Benzothiazole Formation: The benzothiazole ring is often formed by the condensation of 2-aminothiophenol with a carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the thiazole-benzothiazole intermediate with the trimethoxyphenylprop-2-enamide moiety under conditions that favor the formation of the (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as scaling up the reaction in continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, (E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide may be studied for its potential as a bioactive molecule. It could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic properties. Its structure suggests it could interact with specific enzymes or receptors, leading to the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of (E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenylprop-2-enamide
- (E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enamide
Uniqueness
The uniqueness of (E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide lies in its trimethoxyphenyl group, which can enhance its interaction with biological targets and improve its solubility and stability. This makes it a more versatile compound for various applications compared to its analogs.
Properties
IUPAC Name |
(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-11-22-18-16(29-11)7-6-13-20(18)30-21(23-13)24-17(25)8-5-12-9-14(26-2)19(28-4)15(10-12)27-3/h5-10H,1-4H3,(H,23,24,25)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEHNIWXGWKMJP-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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